molecular formula C13H14ClNO B8625736 MFCD22055239

MFCD22055239

Cat. No.: B8625736
M. Wt: 235.71 g/mol
InChI Key: DSBWIXKKLSGJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD22055239: is a chemical compound known for its stability and versatility in various chemical reactions. It is often used in organic synthesis and has applications in medicinal chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD22055239 typically involves the reaction of 4-biphenylylmethyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an inert atmosphere, often using solvents like methanol or DMSO to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: MFCD22055239 undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of MFCD22055239 involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

  • O-Benzylhydroxylamine Hydrochloride
  • O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
  • O-(Diphenylphosphinyl)hydroxylamine

Comparison: Compared to these similar compounds, MFCD22055239 is unique due to its biphenyl structure, which imparts greater stability and specificity in reactions. This makes it particularly valuable in applications requiring high precision .

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

O-[(4-phenylphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C13H13NO.ClH/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9H,10,14H2;1H

InChI Key

DSBWIXKKLSGJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CON.Cl

Origin of Product

United States

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